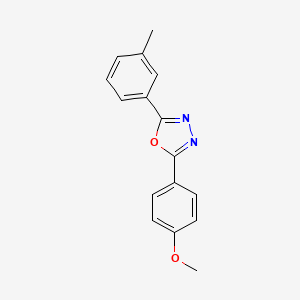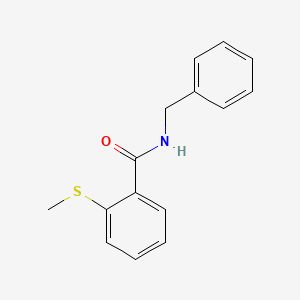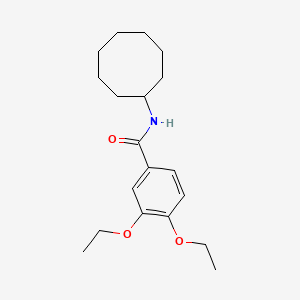
2-(4-methoxyphenyl)-5-(3-methylphenyl)-1,3,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-methoxyphenyl)-5-(3-methylphenyl)-1,3,4-oxadiazole is a heterocyclic compound that has gained attention due to its potential applications in various scientific research fields. This compound is also known as MOPEM and has a molecular formula of C16H14N2O2.
Scientific Research Applications
MOPEM has been extensively studied for its potential applications in various scientific research fields. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-diabetic properties. MOPEM has also been investigated for its potential use as a fluorescent probe in biological imaging.
Mechanism of Action
The exact mechanism of action of MOPEM is not fully understood. However, studies have suggested that MOPEM exerts its anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. MOPEM has also been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9.
Biochemical and Physiological Effects:
Studies have shown that MOPEM can reduce inflammation in animal models of arthritis and colitis. MOPEM has also been found to inhibit the growth of cancer cells in vitro and in vivo. In addition, MOPEM has been reported to lower blood glucose levels in diabetic animal models.
Advantages and Limitations for Lab Experiments
One of the advantages of using MOPEM in lab experiments is its high purity, which ensures reproducibility of results. MOPEM is also relatively stable and can be stored for extended periods without significant degradation. However, one limitation of MOPEM is its low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the study of MOPEM. One area of interest is its potential use as a fluorescent probe in biological imaging. Further studies are needed to determine the optimal conditions for using MOPEM as a probe and to investigate its specificity for different biological targets. Another area of interest is the development of MOPEM derivatives with improved solubility and potency. Finally, more research is needed to fully understand the mechanism of action of MOPEM and its potential applications in various scientific research fields.
Synthesis Methods
The synthesis of MOPEM involves the reaction between 4-methoxybenzohydrazide and 3-methylbenzaldehyde in the presence of a catalyst. The reaction is carried out under reflux in ethanol, and the product is purified using column chromatography. This method yields MOPEM with a purity of over 95%.
Properties
IUPAC Name |
2-(4-methoxyphenyl)-5-(3-methylphenyl)-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-11-4-3-5-13(10-11)16-18-17-15(20-16)12-6-8-14(19-2)9-7-12/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AULFASUWCGJCJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN=C(O2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,5,6,7,8,9,10,11,12,13-decahydro-1H-cyclododeca[c]pyrazole-3-carbohydrazide](/img/structure/B5874030.png)

![3-[(methylsulfonyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B5874042.png)
![2-[(3-amino-1H-1,2,4-triazol-5-yl)thio]-N-(2-cyanophenyl)acetamide](/img/structure/B5874054.png)



![4-tert-butyl-N'-{[1-(2-methylbenzyl)-1H-indol-3-yl]methylene}benzenesulfonohydrazide](/img/structure/B5874078.png)
![N-{[(3-pyridinylmethyl)amino]carbonothioyl}-2-furamide](/img/structure/B5874081.png)
![3-(4-isopropylphenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide](/img/structure/B5874087.png)

![4-ethoxy-N-[2-(4-methyl-1-piperidinyl)phenyl]benzamide](/img/structure/B5874091.png)
